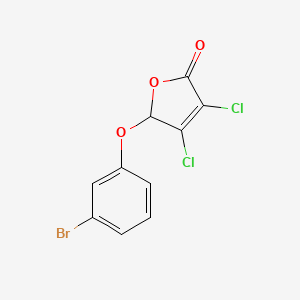
D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine: is a synthetic peptide composed of five amino acids: D-tyrosine, D-phenylalanine, D-tyrosine, D-phenylalanine, and D-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines automate the coupling and deprotection steps, ensuring high yield and purity. The use of microwave-assisted SPPS can further enhance the efficiency and speed of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed:
Oxidation: Dityrosine cross-linked peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Catalysis: Acts as a catalyst in certain biochemical reactions.
Biology:
Protein Engineering: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Therapeutics: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: Incorporated into the design of novel biomaterials with enhanced properties.
Pharmaceuticals: Employed in the synthesis of peptide-based drugs
Wirkmechanismus
The mechanism of action of D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
- D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
Comparison:
- D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine: Similar in structure but contains an additional tyrosine residue, which may alter its biochemical properties and interactions.
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Contains an additional alanine residue, potentially affecting its stability and reactivity.
Uniqueness: D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
644997-36-4 |
|---|---|
Molekularformel |
C39H43N5O8 |
Molekulargewicht |
709.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H43N5O8/c1-24(39(51)52)41-36(48)32(21-25-8-4-2-5-9-25)43-38(50)34(23-28-14-18-30(46)19-15-28)44-37(49)33(22-26-10-6-3-7-11-26)42-35(47)31(40)20-27-12-16-29(45)17-13-27/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,48)(H,42,47)(H,43,50)(H,44,49)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
LCDIOJUEGOMLQK-KHJXSPNTSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)



![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)

![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)



